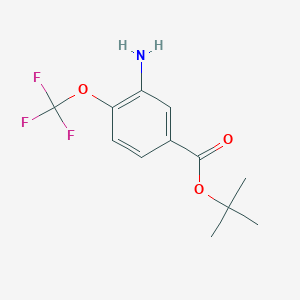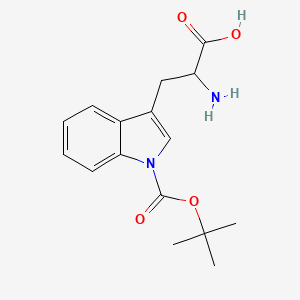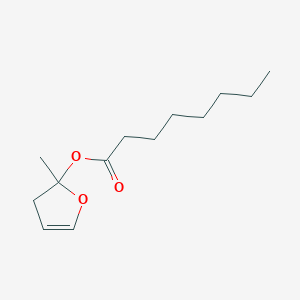
tert-Butyl 3-amino-4-(trifluoromethoxy)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl 3-amino-4-(trifluoromethoxy)benzoate: is an organic compound with the molecular formula C12H14F3NO3 It is a derivative of benzoic acid, where the carboxyl group is esterified with a tert-butyl group, and the aromatic ring is substituted with an amino group and a trifluoromethoxy group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 3-amino-4-(trifluoromethoxy)benzoate typically involves the following steps:
Nitration: The starting material, 3-nitro-4-(trifluoromethoxy)benzoic acid, is nitrated to introduce the nitro group.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Esterification: The carboxyl group is esterified with tert-butyl alcohol in the presence of an acid catalyst, such as sulfuric acid, to form the final product.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: tert-Butyl 3-amino-4-(trifluoromethoxy)benzoate can undergo oxidation reactions, where the amino group is oxidized to a nitro group.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agent and conditions used.
Substitution: The trifluoromethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted benzoates.
Wissenschaftliche Forschungsanwendungen
Chemistry: tert-Butyl 3-amino-4-(trifluoromethoxy)benzoate is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Its unique trifluoromethoxy group imparts desirable properties such as increased lipophilicity and metabolic stability.
Biology: In biological research, this compound is used to study the effects of trifluoromethoxy-substituted aromatic compounds on biological systems. It serves as a model compound for investigating the interactions of such molecules with enzymes and receptors.
Medicine: this compound is explored for its potential therapeutic applications. Its derivatives may exhibit pharmacological activities such as anti-inflammatory, analgesic, or anticancer properties.
Industry: In the industrial sector, this compound is used in the development of specialty chemicals, including advanced materials and coatings. Its unique chemical structure makes it suitable for applications requiring high thermal and chemical stability.
Wirkmechanismus
The mechanism of action of tert-Butyl 3-amino-4-(trifluoromethoxy)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethoxy group enhances the compound’s binding affinity and selectivity towards these targets. The amino group can participate in hydrogen bonding and electrostatic interactions, further stabilizing the compound-target complex. The overall effect is modulation of the target’s activity, leading to the desired biological or chemical outcome.
Vergleich Mit ähnlichen Verbindungen
- tert-Butyl 4-amino-3-(trifluoromethoxy)benzoate
- tert-Butyl 4-(aminomethyl)benzoate
- tert-Butyl 4-aminobenzoate
Comparison:
- tert-Butyl 4-amino-3-(trifluoromethoxy)benzoate: Similar structure but with the amino group at a different position on the aromatic ring.
- tert-Butyl 4-(aminomethyl)benzoate: Contains an aminomethyl group instead of an amino group, leading to different reactivity and applications.
- tert-Butyl 4-aminobenzoate: Lacks the trifluoromethoxy group, resulting in different chemical properties and potential applications.
The unique combination of the trifluoromethoxy and amino groups in tert-Butyl 3-amino-4-(trifluoromethoxy)benzoate imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Eigenschaften
Molekularformel |
C12H14F3NO3 |
|---|---|
Molekulargewicht |
277.24 g/mol |
IUPAC-Name |
tert-butyl 3-amino-4-(trifluoromethoxy)benzoate |
InChI |
InChI=1S/C12H14F3NO3/c1-11(2,3)19-10(17)7-4-5-9(8(16)6-7)18-12(13,14)15/h4-6H,16H2,1-3H3 |
InChI-Schlüssel |
AFTKKYLRBXIVFK-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)C1=CC(=C(C=C1)OC(F)(F)F)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2-Fluoro-3'-methyl-[1,1'-biphenyl]-3-amine](/img/structure/B12078317.png)


![4-Amino-3-(1-naphthylmethyl)-1H-pyrazolo[3,4-D]pyrimidine-1-(beta-d-ribofuranosyl-5'-triphosphate)](/img/structure/B12078330.png)


![lithium;tetrakis[[1,1,1,3,3,3-hexafluoro-2-(trifluoromethyl)propan-2-yl]oxy]alumanuide](/img/structure/B12078343.png)



